molecular formula C11H10O4 B14013839 trans-Indane-1,2-dicarboxylic acid

trans-Indane-1,2-dicarboxylic acid

Cat. No.: B14013839
M. Wt: 206.19 g/mol
InChI Key: GFZLVWKWRDQKNT-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview: trans-Indane-1,2-dicarboxylic acid is a synthetic dicarboxylic acid of high purity, intended for research and development purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Research Applications and Value: Dicarboxylic acids are versatile building blocks in chemical research. Similar medium-chain dicarboxylic acids (e.g., C4-C10) are widely utilized in the chemical, pharmaceutical, and cosmetic industries due to their two carboxyl groups, which provide a broad range of reactivity and application potential . Their documented pharmacological properties, such as anti-inflammatory, antioxidant, and antibacterial effects, make structural analogs of significant interest in pharmaceutical development and cosmetic science . This compound may serve as a key intermediate in organic synthesis, the production of polymers, or in the development of novel active ingredients. Handling and Properties: Note: The following data is for illustrative purposes and must be replaced with actual measured values for the indane derivative. Researchers can typically expect dicarboxylic acids to be crystalline solids at room temperature. The physical properties, such as water solubility and melting point, are highly dependent on the carbon chain length and molecular structure . For example, among linear MCDAs, water solubility dramatically decreases as the chain length increases . Ordering Information: We supply this compound with comprehensive certificates of analysis. Please contact our technical support team for specific inquiries regarding availability, custom synthesis, or bulk quantities.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(1S,2R)-2,3-dihydro-1H-indene-1,2-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c12-10(13)8-5-6-3-1-2-4-7(6)9(8)11(14)15/h1-4,8-9H,5H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1

InChI Key

GFZLVWKWRDQKNT-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Favorskii Rearrangement-Based Method

A prominent industrially viable method for related trans-cyclopentane-1,2-dicarboxylic acid involves the Favorskii rearrangement of suitably substituted cyclohexanone derivatives. This method can be adapted for trans-Indane-1,2-dicarboxylic acid synthesis.

Process Summary:

  • Starting from 6-bromo-cyclohexanone-2-ethyl formate or analogous bromo-substituted cyclic ketone esters.
  • Treatment with aqueous alkali (potassium hydroxide or sodium hydroxide, 0.5M to 3M, optimum 2.5M) induces Favorskii rearrangement.
  • This rearrangement converts the bromo-ketone ester to the corresponding trans-cyclopentane or indane dicarboxylic acid diester intermediate.
  • Subsequent hydrolysis in an excess of strong acid (35%-80% sulfuric or hydrochloric acid, optimum 64%) at 100-160 °C yields the trans-dicarboxylic acid.
  • The crude acid crystallizes upon cooling and can be purified by recrystallization.

Advantages:

  • Mild reaction conditions compared to earlier methods.
  • Avoids harsh organic solvents like ether extraction.
  • Scalable and suitable for industrial production.

Example Data (Adapted from trans-cyclopentane analogue):

Step Reagents & Conditions Yield (%) Notes
Favorskii rearrangement 6-bromo-pimelinketone-2-ethyl formate, 2.5M KOH, ethanol/water reflux 1.5 h ~65-70% (ester intermediate) Extracted with chloroform, solvent removed
Hydrolysis Ester intermediate, 64% H2SO4, 140-160 °C, 2-3 h 80-90% (crude acid) Crystallization on cooling yields trans acid
Purification Water recrystallization with activated carbon >99% purity White crystalline solid

This process eliminates the need for conversion from cis to trans isomers, simplifying the workflow.

Resolution of Racemic Mixtures Using Chiral Amines

For trans-cyclohexane-1,2-dicarboxylic acid, a common method involves:

  • Synthesis of racemic cyclohexane-1,2-dicarboxylic acid by hydrogenation of cyclohexene derivatives.
  • Resolution of the racemate by forming diastereomeric salts with chiral amines such as R-1-phenylethylamine in ethanol.
  • Isolation of the desired trans-(1R,2R) isomer by selective crystallization.
  • Breaking the salt with aqueous base to release the pure acid.
  • Recovery and reuse of the chiral amine to reduce cost.

Process Highlights:

Step Description Key Conditions Outcome
Racemic acid preparation Hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid with Raney nickel Methanol solvent, H2 pressure Racemic cyclohexane-1,2-dicarboxylic acid
Resolution Reaction with R-1-phenylethylamine in ethanol Formation of diastereomeric salt Separation of trans isomer salt
Salt breaking Treatment with aqueous NaOH Release of pure trans acid and amine >99% purity acid obtained
Purification Hexane washing and recrystallization Removal of impurities High purity product

Advantages and Limitations:

  • High purity (>99%) trans acid achievable.
  • Recovery of chiral amine improves commercial viability.
  • However, the process is relatively costly and complex due to resolution steps and solvent use.

Multi-Step Synthetic Routes from Malonate and Dibromopropane (Perkin’s Method)

For trans-cyclopentane-1,2-dicarboxylic acid, Perkin’s classical method involves:

  • Alkylation of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate.
  • Cyclization to tetraethyl cyclopentane-1,1,2,2-tetracarboxylate.
  • Hydrolysis under conditions favoring trans isomer formation.

Key Experimental Findings:

Step Reagents & Conditions Yield (%) Notes
Alkylation Diethyl malonate + 1,3-dibromopropane, sodium ethoxide, ethanol, 3 h Up to 67% optimized Best with 6:1 diethyl malonate to dibromopropane ratio
Cyclization Base-promoted ring closure Moderate yield Formation of cyclopentane tetracarboxylate
Hydrolysis Concentrated HCl, reflux 90 h ~35% isolated trans acid Recrystallization yields pure trans acid

Improvements:

  • Modifications in base addition and reaction ratios improved overall yields from ~7% to 67% for trans-cyclopentane-1,2-dicarboxylic acid.
  • This method is practical but time-consuming and less direct for indane derivatives.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reactions Yield (%) Purity Industrial Viability Notes
Favorskii Rearrangement 6-bromo-substituted cyclic ketone esters Favorskii rearrangement, hydrolysis 70-90 (overall) >99% (after recrystallization) High Mild conditions, no ether extraction
Resolution with Chiral Amine Racemic cyclohexane-1,2-dicarboxylic acid Resolution with R-1-phenylethylamine Not specified >99% Moderate Costly due to chiral amine use
Perkin’s Alkylation Method Diethyl malonate, 1,3-dibromopropane Alkylation, cyclization, hydrolysis Up to 67 (optimized) High Moderate Time-consuming, multi-step

Research Findings and Notes

  • The Favorskii rearrangement method offers a streamlined, scalable route to trans-dicarboxylic acids with fewer purification steps and milder conditions, making it preferable for industrial synthesis.
  • Resolution methods provide enantiomerically pure products but at higher cost and complexity.
  • Classical multi-step alkylation and cyclization methods are useful for research-scale synthesis but less efficient for large-scale production.
  • Adaptation of these methods to this compound requires consideration of the bicyclic framework and potential steric effects, but the principles remain applicable.

Chemical Reactions Analysis

Types of Reactions: trans-Indane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-Indane-1,2-dicarboxylic acid is used as a building block in organic synthesis to create complex molecules with potential biological activity. It serves as a precursor for the synthesis of various indane derivatives with applications in pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds are also investigated for their role in treating neurodegenerative diseases and as potential anticancer agents .

Industry: The compound finds applications in the development of advanced materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the materials .

Mechanism of Action

The mechanism of action of trans-Indane-1,2-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological activities .

Comparison with Similar Compounds

Key Observations :

  • Smaller rings (e.g., cyclopropane, cyclobutane) exhibit higher ring strain, enhancing reactivity in Diels-Alder reactions and polymer crosslinking .
  • Fluorinated derivatives (e.g., trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid, C₇H₈F₂O₄) demonstrate altered electronic properties due to fluorine's electronegativity, impacting solubility and acid strength .

trans-Cyclobutane-1,2-dicarboxylic Acid

Synthesized via stereoselective oxidation of divinylcyclopropanes, confirming the trans (E) configuration through NMR and comparison with authentic samples . This method is efficient under mild conditions, yielding high-purity products for pharmaceutical intermediates .

trans-Cyclohexane-1,2-dicarboxylic Acid

Produced via Diels-Alder reactions between rosin and anhydrides (e.g., cis-4-cyclohexene-1,2-dicarboxylic acid), forming thermally stable adducts for epoxy resins .

3-Methylenecyclopropane-trans-1,2-dicarboxylic Acid

Known as Feist's acid, synthesized via cyclopropanation reactions. Its exo-methylene group enables unique reactivity in polymer chemistry .

Physicochemical Properties

Compound Name Molecular Weight Melting Point Solubility
trans-Cyclobutane-1,2-dicarboxylic acid 144.13 g/mol Not reported Moderate in polar solvents
3-Methylenecyclopropane-trans-1,2-dicarboxylic acid 142.11 g/mol 175°C (decomp.) Low in water
1,4-Naphthalenedicarboxylic acid 216.19 g/mol Not reported Insoluble in water

Notes:

  • Fluorinated derivatives (e.g., trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid) exhibit higher polarity, enhancing solubility in organic solvents .
  • Cyclohexane derivatives are more thermally stable than smaller rings due to reduced strain .

Pharmaceuticals

  • trans-Cyclobutane-1,2-dicarboxylic acid : Used in conformational studies and as a precursor for β-lactam antibiotics .
  • trans-Cyclohexane-1,2-dicarboxylic acid : Key intermediate in cephalosporin synthesis via cyclic imide formation .

Polymers and Resins

  • Diels-Alder adducts of cyclohexene dicarboxylic acids with rosin improve epoxy resin mechanical properties .
  • Succinic acid derivatives (e.g., bio-based ethane-1,2-dicarboxylic acid) are prioritized in sustainable polymer production .

Research

  • Fluorinated trans-dicarboxylic acids serve as probes for studying enzyme-substrate interactions due to their altered electronic profiles .

Biological Activity

trans-Indane-1,2-dicarboxylic acid is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure with two carboxylic acid groups positioned at the 1 and 2 positions of the indane ring. This specific arrangement contributes to its chemical reactivity and biological properties.

Biological Activity

The biological activity of this compound and its derivatives has been explored in various studies, revealing potential applications in several therapeutic areas:

  • Anti-inflammatory Effects : Certain derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting potential use as anti-inflammatory agents.
  • Analgesic Properties : Research indicates that some derivatives exhibit analgesic effects, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against various pathogens, highlighting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Studies suggest that this compound derivatives may play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
  • Anticancer Potential : Some research indicates that the compound may possess cytotoxic activity against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

The mechanism of action for this compound involves interactions with specific molecular targets. For instance:

  • Enzyme Inhibition : Derivatives may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Cell Signaling Pathways : The compound can modulate various signaling pathways involved in cell survival and proliferation, contributing to its anticancer activity.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on HepG2 and MCF-7 cell lines. The results demonstrated significant inhibition of cell viability at certain concentrations, indicating potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving rat models, this compound was shown to reduce oxidative stress markers and improve cognitive function post-injury. This suggests its utility in neurodegenerative disease treatment .

Synthesis and Derivatives

This compound can be synthesized through several methods involving cyclization reactions starting from simpler precursors. Its derivatives can be obtained through various chemical modifications such as oxidation and reduction reactions.

Synthesis Method Yield (%) Key Reagents
Cyclization from indene derivatives67.2Sodium hydride, acetic anhydride
Oxidation to form ketones90.1Potassium permanganate
Reduction to alcohols57.1Lithium aluminum hydride

Comparison with Similar Compounds

This compound is often compared with other dicarboxylic acids due to structural similarities but distinct biological activities:

Compound Name Biological Activity Unique Features
Indane-1,3-dioneAntimicrobialDifferent position of carbonyl groups
trans-Cyclohexane-1,2-dicarboxylic acidLimited anti-inflammatory effectsStructural differences affecting reactivity

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